molecular formula C8H10N2O2 B8770657 (2-Methyl-4-nitrophenyl)methanamine

(2-Methyl-4-nitrophenyl)methanamine

Cat. No.: B8770657
M. Wt: 166.18 g/mol
InChI Key: YGUGMLMGNIEYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-4-nitrophenyl)methanamine is an aromatic amine derivative with a benzene ring substituted by a methyl group at the 2-position and a nitro group (-NO₂) at the 4-position, with a methanamine (-CH₂NH₂) side chain.

  • Chemical Structure: The nitro group is electron-withdrawing, polarizing the aromatic ring and influencing reactivity (e.g., electrophilic substitution). The methyl group introduces steric hindrance and modest electron-donating effects via hyperconjugation.
  • Applications: Similar nitrophenyl methanamine derivatives are used in pharmaceuticals (e.g., antimalarial agents ), agrochemicals (germination studies ), and organic synthesis intermediates.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2-methyl-4-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5,9H2,1H3

InChI Key

YGUGMLMGNIEYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group (-NO₂): Enhances electrophilic substitution resistance but increases oxidative stability. Associated with antimicrobial and antiparasitic activity (e.g., antimalarial compound MG3 ).
  • Halogens (Br, I): Improve binding affinity in drug-receptor interactions (e.g., bromine in ). Iodo derivatives may have diagnostic applications .
  • Methoxy Groups (-OCH₃) : Reduce toxicity compared to nitro derivatives but decrease solubility in aqueous media .

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